molecular formula C17H12N6O2S B2426568 N-[(pyridin-3-yl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide CAS No. 1251696-25-9

N-[(pyridin-3-yl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B2426568
CAS No.: 1251696-25-9
M. Wt: 364.38
InChI Key: UDLXTVPCCNQRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(pyridin-3-yl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is a potent and selective small-molecule inhibitor of Janus Kinase 2 (JAK2). Its design centers on targeting the aberrant JAK-STAT signaling pathway , which is critically implicated in the pathogenesis of myeloproliferative neoplasms (MPNs) and other hematological malignancies. This compound exhibits high affinity for the JAK2 kinase domain, competitively inhibiting its ATP-binding site and thereby suppressing the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins, particularly STAT5. Research utilizing this inhibitor is pivotal for elucidating the mechanistic role of JAK2-driven signaling in cellular proliferation, survival, and differentiation . It serves as a key pharmacological tool for in vitro and in vivo studies aimed at validating JAK2 as a therapeutic target and for investigating resistance mechanisms and combination therapy strategies in models of JAK2-dependent cancers.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-15(20-9-11-2-1-5-19-8-11)17-21-13(10-26-17)16-22-14(23-25-16)12-3-6-18-7-4-12/h1-8,10H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLXTVPCCNQRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-3-yl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thiazole ring synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The final step involves coupling the oxadiazole and thiazole intermediates with the pyridylmethyl group using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification processes: Utilizing techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) to purify the final product.

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring in this compound is synthesized via cyclization reactions. Two primary methods are widely employed:

Amidoxime-Acyl Chloride Cyclization

Amidoximes react with acyl chlorides or activated carboxylic acids to form 1,2,4-oxadiazoles. For this compound:

  • Reactants : Pyridine-4-carboxamidoxime and a thiazole-linked carboxylic acid derivative.

  • Conditions : Catalyzed by tetrabutylammonium fluoride (TBAF) or pyridine at 60–80°C for 4–24 hours .

  • Mechanism : Nucleophilic attack of the amidoxime oxygen on the carbonyl carbon, followed by cyclodehydration.

1,3-Dipolar Cycloaddition

Nitrile oxides and nitriles undergo cycloaddition, though this method is less efficient due to competing dimerization :

  • Reactants : Pyridinyl nitrile oxide and a nitrile-functionalized thiazole precursor.

  • Catalyst : Platinum(IV) compounds (e.g., PtCl4_4
    ) under mild conditions .

Thiazole Ring Construction

The 1,3-thiazole core is typically synthesized via:

Cyclization of Thioamides

Thioamides react with α,β-diketones or α-haloesters to form thiazoles :

  • Reactants : Thioamide derivatives and 3-tosyloxypentane-2,4-dione.

  • Yield : 60–85% under optimized conditions .

Coupling Reactions for Hybridization

The integration of oxadiazole and thiazole moieties involves:

Suzuki-Miyaura Cross-Coupling

  • Reactants : Boronic acid-functionalized pyridine and halogenated thiazole-oxadiazole intermediates.

  • Catalyst : Pd(PPh3_3
    )4_4
    /K2_2
    CO3_3
    in DMF/H2_2
    O .

  • Yield : 70–90% .

Amidation for Carboxamide Linkage

  • Reactants : Thiazole-2-carboxylic acid and pyridin-3-ylmethylamine.

  • Activators : EDC/HOBt or DCC in dichloromethane .

  • Yield : 65–80% .

Pyridinylmethylation

  • Reactants : Chloromethylpyridine and thiazole-oxadiazole intermediate.

  • Conditions : K2_2
    CO3_3
    in DMF at 80°C .

  • Mechanism : Nucleophilic substitution at the methyl carbon .

Hydrolysis and Reductive Amination

  • Hydrolysis : Ester-to-acid conversion using NaOH/EtOH .

  • Reductive Amination : For introducing alkyl/aryl groups to the carboxamide nitrogen .

Key Reaction Data

Reaction TypeReactantsConditionsYield (%)Reference
Oxadiazole cyclizationAmidoxime + acyl chlorideTBAF, 80°C, 12h75–90
Thiazole formationThiourea + α-bromoketoneEtOH reflux, piperidine60–85
Suzuki couplingBoronic acid + bromothiazole-oxadiazolePd(PPh3_3
)4_4
, DMF70–90
AmidationThiazole-2-COOH + pyridin-3-ylmethylamineEDC/HOBt, DCM65–80

Challenges and Optimization

  • Side Reactions : Competing 1,3,4-oxadiazole formation during cyclization .

  • Purification : Silica gel chromatography required due to polar byproducts .

  • Green Chemistry : Superbase systems (NaOH/DMSO) reduce reaction times to 4h .

This compound’s synthesis exemplifies modern heterocyclic chemistry, combining cyclization, cross-coupling, and functionalization strategies. Mechanochemical methods and photoredox catalysis are emerging as sustainable alternatives for analogous systems .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and thiazole moieties. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Case Studies

  • In Vitro Activity Against Cancer Cell Lines
    • A study conducted by Zhang et al. synthesized several oxadiazole derivatives and assessed their anticancer activity. One derivative exhibited an IC50_{50} value of 1.18 µM against HEPG2 and MCF7 cell lines, indicating strong antiproliferative effects compared to standard treatments like staurosporine (IC50_{50} = 4.18 µM) .
    • Another investigation focused on thiazole derivatives, revealing that certain compounds showed potent inhibition of multi-target kinases associated with cancer proliferation .
  • Mechanism of Action
    • The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that are crucial for tumor growth and survival. For instance, compounds have been documented to inhibit EGFR and Src kinases effectively, which are pivotal in various signaling pathways related to cancer progression .

Structural Modifications and SAR Studies

Structure-Activity Relationship (SAR) studies have been pivotal in optimizing the efficacy of thiazole and oxadiazole-containing compounds.

Key Findings

  • Modifications at the pyridine positions significantly influence the biological activity of these compounds. For example, substituents on the pyridine ring can enhance binding affinity to target proteins or alter pharmacokinetic properties.
  • The introduction of various functional groups has shown to improve solubility and bioavailability while maintaining or enhancing anticancer activity .

Comparative Data Table

CompoundStructureIC50_{50} (µM)TargetReference
Compound AN-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-...1.18HEPG2, MCF7
Compound B2-(4-Nitrobenzylidene)-5-(pyridin-4-yl)-1,3,4-oxadiazole0.275Various leukemia cell lines
Compound CN-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amino0.41785EGFR Inhibition

Mechanism of Action

The mechanism of action of N-[(pyridin-3-yl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(pyridin-3-yl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide
  • 3-Pyridyl N-(2-methoxyphenyl)carbamate
  • 3-Pyridyl N-(5-chloro-2-methylphenyl)carbamate

Uniqueness

This compound is unique due to its combination of pyridine, oxadiazole, and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

N-[(pyridin-3-yl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antimicrobial, anticancer, and antitubercular activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5OC_{16}H_{15}N_5O, with a molecular weight of approximately 295.33 g/mol. The structure features a thiazole ring linked to a pyridine and an oxadiazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted that compounds with similar structures demonstrated activity against Mycobacterium bovis BCG, both in active and dormant states. The inhibition of the enoyl reductase enzyme (InhA) was identified as a key mechanism of action, disrupting mycolic acid synthesis and leading to cell lysis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µM)Reference
Compound 8aMycobacterium bovis BCG4
Compound 21cM. tuberculosis4–8
Compound 17aS. aureus<10

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. A study published in PMC reported that certain oxadiazole compounds exhibited cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and others. The most potent compounds had IC50 values ranging from 50 to 100 µM .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound AHeLa80
Compound BCaco-275
Compound CMCF760

Antitubercular Activity

Antitubercular studies have shown that compounds similar to this compound exhibit promising activity against drug-resistant strains of Mycobacterium tuberculosis. For instance, derivatives with longer alkyl chains demonstrated increased efficacy with MIC values as low as 8 µM against resistant strains .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole-based compounds for their antitubercular activity. The study found that modifications in the side chains significantly influenced the biological activity. Compounds with pyridine and oxadiazole components showed enhanced binding affinity to target proteins involved in mycobacterial metabolism .

Q & A

Q. What synthetic strategies are recommended for preparing N-[(pyridin-3-yl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide?

  • Methodological Answer : The synthesis of heterocyclic compounds like this typically involves multi-step protocols. For the 1,3,4-oxadiazole moiety, a cyclization reaction using hydrazide precursors with appropriate activating agents (e.g., POCl₃ or DCC) is common. The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving α-haloketones and thiourea derivatives. For example, outlines a procedure using K₂CO₃ as a base and RCH₂Cl for alkylation in DMF, which could be adapted for intermediate functionalization . Purification via column chromatography and characterization by NMR/LC-MS is critical at each step.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. and demonstrate the use of SC-XRD in resolving analogous heterocyclic systems, highlighting bond lengths, angles, and intermolecular interactions . If crystallization fails, advanced NMR techniques (e.g., 2D COSY, NOESY) combined with high-resolution mass spectrometry (HRMS) can corroborate the structure. IR spectroscopy can also validate functional groups like the carboxamide (C=O stretch ~1650 cm⁻¹).

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer : Start with polar aprotic solvents (DMF, DMSO) for initial solubility screening. For biological assays, transition to aqueous-compatible solvents (e.g., PEG-400 or ethanol-water mixtures). Stability studies should assess pH dependence (e.g., PBS buffers at pH 7.4 vs. acidic conditions) and thermal stability via accelerated degradation tests (40–60°C). emphasizes monitoring degradation products using HPLC with UV/Vis detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 1,3,4-oxadiazole intermediate?

  • Methodological Answer : Use design of experiments (DoE) approaches, such as response surface methodology (RSM), to evaluate variables like temperature, catalyst loading, and reaction time. suggests K₂CO₃ as a base for analogous oxadiazole syntheses, but alternative catalysts (e.g., ZnCl₂ or microwave-assisted heating) may enhance cyclization efficiency . Monitor reaction progress via TLC or in-situ FTIR. For scale-up, consider flow chemistry to control exothermic side reactions.

Q. What computational methods are effective for predicting the compound’s reactivity or binding interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electronic properties (HOMO/LUMO energies) and reaction pathways for the oxadiazole-thiazole core. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to biological targets like kinases or receptors. highlights the integration of quantum mechanics and machine learning to prioritize synthetic routes .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to identify conformational exchange (e.g., coalescence of peaks at elevated temperatures). For impurity profiling, employ LC-MS/MS with ion mobility separation. Cross-validate with alternative techniques like ¹³C-DEPT or HSQC () .

Q. What in vitro assays are recommended to study the compound’s bioactivity and mechanism of action?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition using fluorescence polarization) and cell-based viability assays (MTT/CellTiter-Glo). For kinase inhibitors, use ADP-Glo™ or mobility shift assays. details IC₅₀ determination for related quinazoline derivatives, which can be adapted . Include controls for off-target effects (e.g., counter-screening against unrelated enzymes).

Q. How can regioselectivity challenges during functionalization of the pyridine rings be addressed?

  • Methodological Answer : Employ directing groups (e.g., Boc-protected amines) or transition-metal catalysis (Pd-mediated C-H activation) to achieve regioselective substitution. discusses trifluoromethyl group incorporation via Ullmann coupling, which may inform strategies for pyridine modification . Computational modeling (DFT) can predict reactive sites to guide synthetic planning.

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Software like GraphPad Prism or R packages (drc) are standard. For high-throughput data, apply Z’-factor validation to assess assay robustness. includes tabulated IC₅₀ values for reference .

Q. How can discrepancies between computational predictions and experimental results be reconciled?

  • Methodological Answer :
    Re-evaluate force field parameters or solvent models in simulations. For docking, test multiple protein conformations (e.g., from molecular dynamics). Experimental validation via mutagenesis (e.g., alanine scanning) or isotopic labeling can clarify binding hypotheses. ’s feedback loop between computation and experimentation is a key framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.